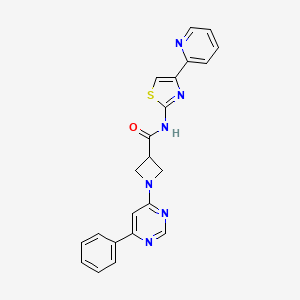
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H18N6OS and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H18N6OS, with a molecular weight of approximately 414.49 g/mol. Its structure features a complex arrangement that includes pyrimidine and thiazole rings, which are known to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. It is hypothesized that the compound interacts with the ATP-binding sites of these kinases, thereby blocking their activity and leading to reduced cell growth and proliferation.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds targeting FLT3 kinase can effectively inhibit the growth of acute myeloid leukemia (AML) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance potency against various cancer cell lines.
| Compound | Target | Cell Line | IC50 (μM) |
|---|---|---|---|
| Compound 19 | FLT3 | MV4-11 | 0.002 |
| Compound X | Unknown | HeLa | >10 |
Cytotoxicity Assays
In vitro cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicate moderate activity.
- A549 (lung cancer) : Shows promising antiproliferative effects.
- K562 (leukemia) : Significant inhibition observed.
Case Studies
A notable study investigated the effects of this compound on AML cells, revealing that it induces apoptosis through the activation of caspases, which are crucial for programmed cell death. The study found that the compound significantly reduced cell viability in a concentration-dependent manner.
Study Findings
- Caspase Activation : The compound was shown to activate caspases 3, 8, and 9.
- Cell Cycle Arrest : Flow cytometry analysis indicated G1 phase arrest in treated cells.
特性
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6OS/c29-21(27-22-26-19(13-30-22)17-8-4-5-9-23-17)16-11-28(12-16)20-10-18(24-14-25-20)15-6-2-1-3-7-15/h1-10,13-14,16H,11-12H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGAWQXEKOLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













